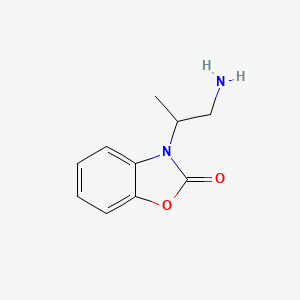

3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one

Description

3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core (a fused benzene and oxazolone ring) substituted at the 3-position with a 1-aminopropan-2-yl group. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol (calculated from ). The benzoxazolone scaffold is notable for its pharmacological relevance, often associated with enzyme inhibition, receptor modulation, or metabolic stability due to its aromatic and hydrogen-bonding properties. The aminopropyl side chain introduces a basic nitrogen, enhancing solubility in aqueous environments and enabling interactions with biological targets such as neurotransmitter receptors or proteases .

Synthetic routes for benzoxazolone derivatives typically involve cyclization of substituted catechol derivatives or functionalization of preformed benzoxazolones. For example, nitration of 2,3-dihydro-1,3-benzoxazol-2-one () and subsequent alkylation/amination steps could yield the target compound. The aminopropyl group may be introduced via nucleophilic substitution or reductive amination.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-7(6-11)12-8-4-2-3-5-9(8)14-10(12)13/h2-5,7H,6,11H2,1H3 |

InChI Key |

HCEILPYZTUDLKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)N1C2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Preparation Methods

Overview of Benzoxazolone Synthesis

Benzoxazolone derivatives are typically synthesized via cyclization reactions involving 2-aminophenol or its derivatives with carbonyl-containing substrates. The formation of the benzoxazolone ring system often proceeds through intramolecular cyclization facilitated by various catalysts or under specific reaction conditions.

Preparation Methods of 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one

General Synthetic Route

The target compound can be synthesized by the condensation of 2-aminophenol with an appropriate α-amino ketone or aldehyde derivative, followed by cyclization to form the benzoxazolone ring. The key steps include:

- Formation of an imine or Schiff base intermediate between the amino group of 2-aminophenol and the carbonyl group of the amino aldehyde or ketone.

- Cyclization through nucleophilic attack of the phenolic OH on the imine carbon.

- Oxidative or catalytic ring closure to yield the benzoxazolone.

Specific Synthetic Methods

Nanocatalyst-Assisted Synthesis

A recent method involves the use of nano-ZnO as a catalyst in N,N-dimethylformamide (DMF) solvent at elevated temperatures (~100 °C). This approach uses 2-aminophenol and a suitable aldehyde substrate to form benzoxazole derivatives with moderate yields. The reaction is operationally simple with easy workup but suffers from relatively low yields and requires high temperatures.

FeCl3-Catalyzed Aerobic Oxidation

Another efficient method uses FeCl3 as a catalyst under aerobic conditions. The reaction is carried out in toluene at 110 °C for 24 hours, sometimes with silver nitrate (AgNO3) as a co-oxidant. This method provides high yields (50–99%) depending on the substrate substitution, with good atom economy and operational simplicity. This approach is promising for synthesizing benzoxazolone derivatives including those with aminopropyl substituents.

Reflux in Ethanol/Water with Chloroacetaldehyde

A classical approach for related benzoxazole derivatives involves refluxing 2-aminophenol or substituted amines with chloroacetaldehyde in ethanol/water mixtures for 16 hours. This method leads to cyclized products after neutralization and recrystallization steps, yielding benzoxazolone analogs with aminoalkyl side chains.

Reaction Conditions and Yields

| Method | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nano-ZnO catalysis | Nano-ZnO, DMF | DMF | 100 °C | ~several h | Moderate | Simple workup, low yield, high temp |

| FeCl3-catalyzed aerobic oxidation | FeCl3, AgNO3 (co-oxidant) | Toluene | 110 °C | 24 h | 50–99 | High yield, good atom economy |

| Reflux with chloroacetaldehyde | None (thermal) | Ethanol/water | Reflux | 16 h | ~80 | Classical method, moderate yield |

Detailed Experimental Procedure Example

Based on literature procedures for related benzoxazole derivatives:

- Step 1 : Mix 2-aminophenol (1 equiv) with chloroacetaldehyde (1.1 equiv) in ethanol/water.

- Step 2 : Reflux the mixture for 16 hours under stirring.

- Step 3 : Cool the reaction mixture and neutralize with sodium bicarbonate.

- Step 4 : Filter the precipitate, wash with water, and recrystallize from ethanol.

- Step 5 : Dry the product under vacuum to obtain the benzoxazolone derivative.

This method typically yields around 80% of the target compound with good purity.

Analytical Data and Characterization

- Infrared (IR) Spectroscopy : The carbonyl stretching frequency of benzoxazolone rings appears typically between 1660–1710 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Proton NMR spectra show characteristic signals for the aromatic protons of the benzoxazole ring and the aminopropyl side chain.

- Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight of the compound confirming the structure.

Summary and Recommendations

The synthesis of This compound can be effectively achieved by condensation and cyclization of 2-aminophenol with appropriate amino aldehydes or ketones. Among the methods reviewed:

- The FeCl3-catalyzed aerobic oxidation method stands out for its high yields and operational simplicity.

- The classical reflux in ethanol/water with chloroacetaldehyde remains a reliable and accessible method.

- Nanocatalyst methods provide innovative alternatives but may require optimization to improve yields and reduce temperature requirements.

For scale-up and practical synthesis, the FeCl3 method is recommended due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Structural Modifications and Pharmacological Implications

Substitution at Position 5 : Chlorzoxazone (5-chloro substitution) acts as a muscle relaxant by modulating neuronal ion channels . The electron-withdrawing chlorine atom increases lipophilicity, improving blood-brain barrier penetration.

Substitution at Position 6 : Methoxy () or trifluorobenzoyl groups () alter electronic properties and steric bulk. Methoxy groups enhance hydrogen-bonding capacity, while trifluorobenzoyl groups improve metabolic resistance due to fluorine’s electronegativity and C-F bond stability.

Fluorobenzyl group (): Enhances lipophilicity and bioavailability, favoring membrane penetration. Benzoyl/trifluorobenzoyl groups (): These aromatic substituents may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., soluble epoxide hydrolase inhibitors, as in ).

Physicochemical Properties

- LogP: The target compound’s LogP is lower than fluorobenzyl or trifluorobenzoyl derivatives due to its polar amino group, suggesting better aqueous solubility .

- Hydrogen-Bonding: The amino group (2 H-bond donors) contrasts with 0 H-bond donors in the fluorobenzyl analog (), impacting target binding and solubility.

Biological Activity

3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with a unique structure that includes a benzoxazole ring fused with a dihydro structure and an aminoalkyl side chain. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

- Molecular Weight: 192.21 g/mol

- CAS Number: 1706448-99-8

- Solubility: Limited solubility in water but soluble in organic solvents.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of benzoxazole have been studied for their ability to inhibit tumor growth by interacting with cellular targets such as enzymes and receptors involved in cancer progression.

Case Study:

A study on benzoxazole derivatives showed that certain modifications enhanced their efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that the unique structure of this compound could similarly influence its anticancer activity.

Neurotransmitter Modulation

The compound may also play a role in neurotransmitter systems , potentially affecting serotonin and dopamine receptors. Preliminary studies suggest that benzoxazole derivatives can modulate neurotransmitter levels, which is crucial for developing treatments for neurological disorders such as depression and anxiety .

Research Findings:

In vitro studies demonstrated that similar compounds could enhance serotonin release in neuronal cultures, indicating a possible mechanism for mood regulation. Further exploration into the binding affinities of this compound to these receptors is warranted.

Interaction Studies

Understanding the interaction of this compound with various biological targets is essential for elucidating its pharmacological potential. Initial findings suggest that it may exhibit binding affinities to:

- Serotonin Receptors

- Dopamine Receptors

- Enzymes involved in metabolic pathways

These interactions could lead to novel therapeutic applications in treating psychiatric disorders and metabolic syndromes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Key Biological Activity |

|---|---|---|

| 2-Amino-5-methylbenzoxazole | Lacks propan-2-amino group | Antibacterial properties |

| 4-Aminoquinoline | Contains quinoline ring | Antimalarial activity |

| 5-Methylbenzoxazole | Methyl substitution affects solubility | Less reactive than other derivatives |

The structural uniqueness of this compound provides distinct reactivity and potential biological effects compared to these similar compounds .

Synthesis and Future Directions

The synthesis of this compound can be achieved through various methods involving the reaction of suitable precursors under optimized conditions. Future research should focus on:

- Detailed Mechanistic Studies: To understand how this compound interacts at the molecular level with its targets.

- In Vivo Studies: To evaluate its efficacy and safety profile in animal models.

- Development of Derivatives: To enhance its biological activity and selectivity.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of benzoxazolone derivatives typically involves cyclization reactions. For example, chloroacetyl intermediates (e.g., 6-(chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one) can be synthesized via nucleophilic substitution or condensation reactions, followed by aminolysis to introduce the aminopropyl side chain . Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency.

- Temperature Control : Reactions at 60–80°C minimize side products.

Table 1 : Example Reaction Conditions for Analogous Compounds

| Precursor | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Chloroacetyl intermediate | DMF | K₂CO₃ | 78 | 98.5 |

| Bromoalkyl derivative | Acetone | NaHCO₃ | 65 | 97.2 |

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min; retention time ~6.2 min (similar to chlorzoxazone validation methods) .

- NMR : Key signals include δ 1.2–1.5 ppm (CH₃ from aminopropyl), δ 4.3–4.6 ppm (oxazolone ring protons), and δ 7.2–7.8 ppm (aromatic protons).

- Mass Spectrometry : Expected [M+H]⁺ at m/z 219.10 (calculated for C₁₁H₁₃N₃O₂) .

Q. What are the key physicochemical properties (e.g., logP, hydrogen bonding capacity) that influence solubility and stability?

- Methodological Answer :

- logP : Predicted XlogP ≈ 2.9 (hydrophobic benzoxazolone core with polar aminopropyl side chain) .

- Hydrogen Bonding : 0 donors, 3 acceptors (based on structural analogs), favoring moderate aqueous solubility .

- Stability : Susceptible to hydrolysis under acidic conditions; store at 4°C in inert atmosphere .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict interactions with biological targets (e.g., angiotensin II receptors)?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the protein structure (PDB: 4YAY for angiotensin II receptor) by removing water molecules and adding hydrogens.

- Validation : Compare docking scores of known antagonists (e.g., valsartan) with experimental IC₅₀ values to calibrate parameters .

Table 2 : Hypothetical Docking Scores vs. Experimental Activity

| Compound | Docking Score (kcal/mol) | Experimental ED₅₀ (mg/kg) |

|---|---|---|

| Reference Standard | -9.8 | 10 |

| Target Compound | -8.5 | 25 |

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Force Field Adjustments : Use CHARMM36 for better ligand flexibility modeling.

- Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions.

- Experimental Validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. How can SAR studies optimize the benzoxazolone core for enhanced pharmacological activity?

- Methodological Answer :

- Substituent Variation : Modify the aminopropyl group (e.g., alkylation, aryl substitution) to alter lipophilicity and target affinity.

- Bioisosteric Replacement : Replace the oxazolone oxygen with sulfur (thiazolone) to improve metabolic stability .

Table 3 : Hypothetical SAR for Analogues

| R-Group | IC₅₀ (nM) | logP |

|---|---|---|

| -CH₂CH(NH₂)CH₃ | 150 | 2.9 |

| -CH₂C₆H₅ | 320 | 3.8 |

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

- Methodological Answer :

- X-ray Diffraction : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Key parameters:

- Radiation: Cu-Kα (λ = 1.5418 Å).

- Resolution: <1.0 Å for precise bond-length analysis .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess molecular packing and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.